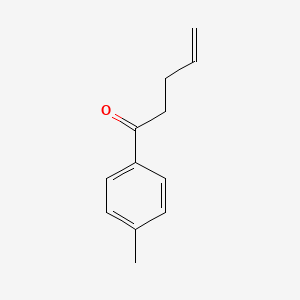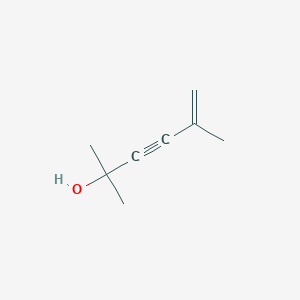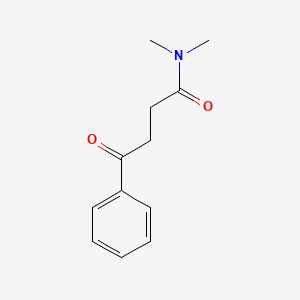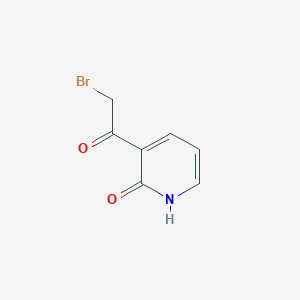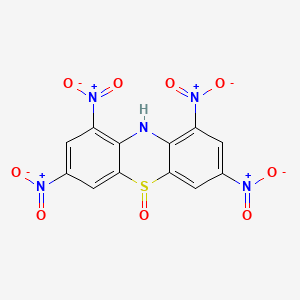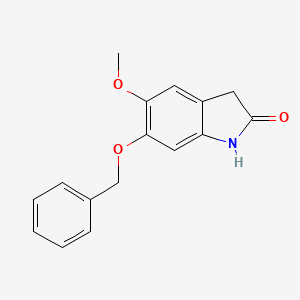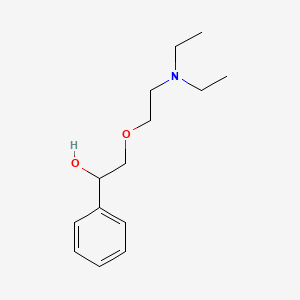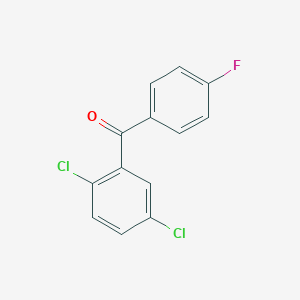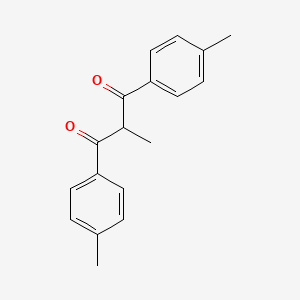
2-Methyl-1,3-di-p-tolylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-di-p-tolylpropane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two phenyl groups attached to a propane-1,3-dione backbone, with a methyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-di-p-tolylpropane-1,3-dione typically involves the condensation of p-tolyl ketone with methyl ethyl ketone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-di-p-tolylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-1,3-di-p-tolylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-di-p-tolylpropane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-cyclohexanedione: Similar in structure but with a cyclohexane ring instead of phenyl groups.
Indane-1,3-dione: Contains an indane ring system, offering different reactivity and applications.
Isoindole-1,3-dione: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Uniqueness
2-Methyl-1,3-di-p-tolylpropane-1,3-dione is unique due to its specific substitution pattern and the presence of two phenyl groups. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
27450-45-9 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-12-4-8-15(9-5-12)17(19)14(3)18(20)16-10-6-13(2)7-11-16/h4-11,14H,1-3H3 |
InChI Key |
JLYBGORQTXJLBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)C(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)
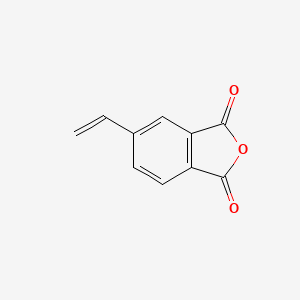
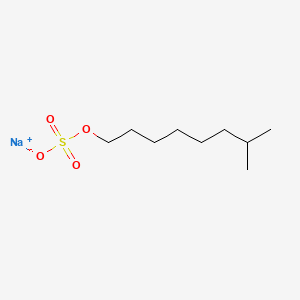
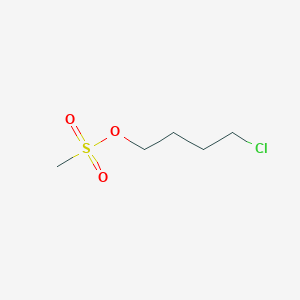
![7-Methylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B3050555.png)
